3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Overview
Description
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thienyl and triazole moieties.
Cyclization: The cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Functionalization: Introduction of the trifluoromethylbenzylsulfanyl group to the triazole ring through nucleophilic substitution reactions.
Industrial production methods often involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agrochemistry: The compound is studied for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.
Material Science: It is explored for its use in the development of new materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, altering cellular signaling and function .
Comparison with Similar Compounds
Similar compounds to 3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE include other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity and a similar triazole core.
Itraconazole: A widely used antifungal with a triazole ring, known for its broad-spectrum activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3S2/c1-10-11(2)24-9-14(10)15-21-22-16(23(15)3)25-8-12-5-4-6-13(7-12)17(18,19)20/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMSGCYAZZRCRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C2=NN=C(N2C)SCC3=CC(=CC=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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